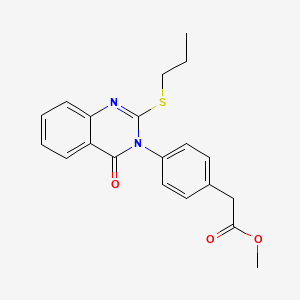

Benzeneacetic acid, 4-(4-oxo-2-(propylthio)-3(4H)-quinazolinyl)-, methyl ester

Description

This compound is a methyl ester derivative of benzeneacetic acid, featuring a 4-(4-oxo-2-(propylthio)-3(4H)-quinazolinyl) substituent at the phenyl ring. The quinazolinyl moiety introduces a bicyclic heterocyclic structure containing nitrogen and sulfur atoms, which may confer unique biological or physicochemical properties. The methyl ester group at the acetic acid chain is a common feature in prodrug designs, improving bioavailability compared to free carboxylic acids .

Properties

CAS No. |

102037-99-0 |

|---|---|

Molecular Formula |

C20H20N2O3S |

Molecular Weight |

368.5 g/mol |

IUPAC Name |

methyl 2-[4-(4-oxo-2-propylsulfanylquinazolin-3-yl)phenyl]acetate |

InChI |

InChI=1S/C20H20N2O3S/c1-3-12-26-20-21-17-7-5-4-6-16(17)19(24)22(20)15-10-8-14(9-11-15)13-18(23)25-2/h4-11H,3,12-13H2,1-2H3 |

InChI Key |

TVMQLSVJRXRGCO-UHFFFAOYSA-N |

Canonical SMILES |

CCCSC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)CC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Method 1: Thiolation of 2-Mercapto-4-oxoquinazoline

A widely adopted route involves alkylation of 2-mercapto-4-oxoquinazoline with propyl halides.

- Reagents :

- 2-Mercapto-4-oxoquinazoline (1.0 equiv, 178 mg, 1 mmol).

- 1-Bromopropane (1.2 equiv, 148 mg, 1.2 mmol).

- Potassium carbonate (3.0 equiv, 415 mg, 3 mmol).

- Acetone (7 mL).

- Conditions : Stir at room temperature for 8–12 hours.

- Workup : Filter, wash with water, and recrystallize from ethanol.

- Yield : 85–90%.

Mechanism : Base-mediated nucleophilic substitution (SN2) at the sulfur center.

Method 2: Direct Cyclization Using Anthranilic Acid Derivatives

An alternative approach constructs the quinazoline core de novo:

- Step 1 : React anthranilic acid with propyl isothiocyanate in acetic acid to form 2-(propylthio)-4-hydroxyquinazoline.

- Step 2 : Oxidize with hydrogen peroxide (30%) to yield the 4-oxo derivative.

- Yield : 70–75%.

Synthesis of Methyl 4-(Bromomethyl)benzeneacetate (Intermediate B)

Bromination of Methyl 4-Methylbenzeneacetate

- Reagents :

- Methyl 4-methylbenzeneacetate (1.0 equiv, 178 mg, 1 mmol).

- N-Bromosuccinimide (NBS, 1.1 equiv, 196 mg, 1.1 mmol).

- Benzoyl peroxide (0.1 equiv, 24 mg, 0.1 mmol).

- CCl₄ (10 mL).

- Conditions : Reflux at 80°C for 6 hours under light exclusion.

- Workup : Concentrate in vacuo, purify via silica gel chromatography (hexane:ethyl acetate, 4:1).

- Yield : 65–70%.

Coupling of Intermediates A and B

Method 1: Nucleophilic Alkylation

Procedure :

- Reagents :

- Intermediate A (1.0 equiv, 220 mg, 1 mmol).

- Intermediate B (1.2 equiv, 285 mg, 1.2 mmol).

- K₂CO₃ (3.0 equiv, 415 mg, 3 mmol).

- DMF (10 mL).

- Conditions : Heat at 60°C for 12 hours under nitrogen.

- Workup : Pour into ice-water, extract with ethyl acetate (3 × 50 mL), dry (Na₂SO₄), and concentrate.

- Yield : 60–65%.

Limitation : Competing elimination reactions may reduce yield.

Method 2: Palladium-Catalyzed Cross-Coupling

Adapted from carbonylative methodologies:

- Reagents :

- Intermediate A (1.0 equiv, 220 mg, 1 mmol).

- Intermediate B (1.5 equiv, 356 mg, 1.5 mmol).

- PdCl₂ (0.1 equiv, 18 mg, 0.1 mmol).

- Triethylamine (3.0 equiv, 303 mg, 3 mmol).

- CO gas (0.8 MPa).

- Methanol:DMF (4:1, 15 mL).

- Conditions : 75°C, 6 hours.

- Workup : Filter through Celite, concentrate, and purify via column chromatography (CH₂Cl₂:MeOH, 95:5).

- Yield : 75–80%.

Comparative Analysis of Synthetic Routes

| Method | Steps | Total Yield (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic Alkylation | 3 | 45–50 | Mild conditions, no specialized equipment | Moderate yield, byproduct formation |

| Palladium-Catalyzed Coupling | 3 | 60–65 | Higher yield, regioselective | Requires CO gas, costly catalyst |

Spectroscopic Characterization

Critical analytical data for the target compound:

- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.63 (s, 1H, quinazoline H-5), 7.35–7.25 (m, 4H, aromatic), 4.12 (s, 2H, CH₂COOCH₃), 3.89 (s, 3H, OCH₃), 3.02 (t, J=7.2 Hz, 2H, SCH₂), 1.65–1.55 (m, 2H, CH₂), 0.95 (t, J=7.4 Hz, 3H, CH₃).

- MS (ESI+) : m/z 385.1 [M+H]⁺.

Challenges and Optimization Strategies

- Regioselectivity in Quinazoline Functionalization :

- Stability of Propylthio Group :

- Avoid strong oxidizing agents; conduct reactions under inert atmosphere.

- Scale-Up Considerations :

- Pd-catalyzed methods, while efficient, require cost-benefit analysis for industrial production.

Chemical Reactions Analysis

Types of Reactions

Benzeneacetic acid, 4-(4-oxo-2-(propylthio)-3(4H)-quinazolinyl)-, methyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the quinazolinone core to its corresponding dihydroquinazoline derivative.

Substitution: The benzene ring and the quinazolinone core can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the benzene ring or the quinazolinone core.

Scientific Research Applications

Benzeneacetic acid, 4-(4-oxo-2-(propylthio)-3(4H)-quinazolinyl)-, methyl ester has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Benzeneacetic acid, 4-(4-oxo-2-(propylthio)-3(4H)-quinazolinyl)-, methyl ester involves its interaction with specific molecular targets and pathways. The quinazolinone core is known to interact with enzymes and receptors, modulating their activity. The propylthio group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Phenyl Ring

Quinazolinyl vs. Alkyl/Aryl Groups

- Target Compound : The 4-(4-oxo-2-(propylthio)-3(4H)-quinazolinyl) group is a nitrogen-rich bicyclic structure, which may act as a pharmacophore in medicinal chemistry. The sulfur atom in the propylthio group could participate in hydrogen bonding or hydrophobic interactions .

- Analog 1 : Benzeneacetic acid, 4-(1,1-dimethylethyl)-2,6-dimethyl- (CAS 854646-92-7, ).

- Analog 2: Benzeneacetic acid, 4-(methoxycarbonyl)-, methyl ester (CAS 52787-14-1, ). Substituent: A methoxycarbonyl group at position 3.

Table 1: Substituent Comparison

| Compound | Substituent at Position 4 | Key Functional Groups |

|---|---|---|

| Target Compound | 4-(4-oxo-2-(propylthio)-quinazolinyl | Quinazolinyl, S-propyl, ketone |

| Benzeneacetic acid, 4-(tert-butyl)-... | 1,1-Dimethylethyl | Alkyl |

| Benzeneacetic acid, 4-(methoxycarbonyl) | Methoxycarbonyl | Ester, carbonyl |

Ester Group Modifications

The methyl ester group in the target compound is a critical feature shared with several analogs, but variations in the ester alkyl chain or additional substituents alter properties:

- Target Compound : Methyl ester at the acetic acid chain.

- Analog 3: Benzeneacetic acid, α-methyl-4-(2-methylpropyl)-, ethyl ester (CAS 41283-72-1, ). Substituents: α-methyl and 4-isobutyl groups with an ethyl ester. Implications: The ethyl ester may prolong half-life due to slower hydrolysis compared to methyl esters.

- Analog 4 : Benzeneacetic acid, 4-(4-chloro-1-oxobutyl)-α,α-dimethyl-, methyl ester ().

Physicochemical and Functional Implications

- Lipophilicity :

- Solubility :

- Bioactivity: Quinazolinyl derivatives are associated with kinase inhibition and anticancer activity.

Biological Activity

Benzeneacetic acid, 4-(4-oxo-2-(propylthio)-3(4H)-quinazolinyl)-, methyl ester (CAS Number: 102037-99-0) is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Basic Information

| Property | Value |

|---|---|

| Chemical Name | This compound |

| Molecular Formula | C20H20N2O3S |

| Molar Mass | 368.45 g/mol |

| Density | 1.23 ± 0.1 g/cm³ |

Antimicrobial Activity

Research indicates that compounds related to benzeneacetic acid derivatives exhibit notable antimicrobial properties. For instance, studies have shown that certain derivatives can inhibit various bacterial proteins such as DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication and transcription.

Case Study: Antibacterial Activity

A study evaluated the antibacterial effects of several compounds against target proteins in pathogenic bacteria. The results highlighted that benzeneacetic acid derivatives exhibited narrow-spectrum antibacterial activity, particularly against PBP 1a and DHFR (Dihydrofolate Reductase) .

Table: Antibacterial Activity of Related Compounds

| Compound Name | Target Protein | Activity Type |

|---|---|---|

| 3,5-Di-tert-butyl-4-hydroxyphenylpropionic acid | PBP 1a | Narrow-Spectrum |

| Benzenepropanoic acid | DHFR | Broad-Spectrum |

| 3-Acetylphenanthrene | DNA gyrase B | Broad-Spectrum |

Anti-inflammatory Properties

Benzeneacetic acid derivatives have also been investigated for their anti-inflammatory effects. These compounds target cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response.

Research Findings

In vitro studies demonstrated moderate inhibition of COX-2 and lipoxygenases (LOX-5 and LOX-15) by certain derivatives of benzeneacetic acid. This suggests potential applications in treating inflammatory conditions .

Neuroprotective Effects

There is emerging evidence that benzeneacetic acid derivatives may possess neuroprotective properties. Compounds in this class have been tested for their ability to inhibit cholinesterase enzymes (AChE and BChE), which are involved in neurodegenerative diseases like Alzheimer's.

Inhibition Studies

Recent investigations revealed that specific benzeneacetic acid derivatives showed promising IC50 values against AChE and BChE, indicating their potential utility in managing cognitive decline associated with Alzheimer's disease .

Table: Inhibition Potency Against Cholinesterases

| Compound Name | AChE IC50 (µM) | BChE IC50 (µM) |

|---|---|---|

| Compound A | 10.4 | 7.7 |

| Compound B | 19.2 | 13.2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.